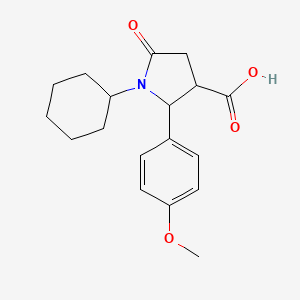

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-23-14-9-7-12(8-10-14)17-15(18(21)22)11-16(20)19(17)13-5-3-2-4-6-13/h7-10,13,15,17H,2-6,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUGZVUJEWGPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CC(=O)N2C3CCCCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Alkylation

Grignard reactions have been widely employed to introduce cyclohexyl groups into heterocyclic frameworks. A patent describing the synthesis of structurally analogous compounds (CN103204828B) outlines a method where chlorocyclohexane reacts with magnesium in diethyl ether to form the Grignard reagent. Subsequent addition to a ketone intermediate derived from 4-methoxyphenylacetophenone and piperidine hydrochloride yields the alkylated product.

Key Reaction Parameters:

- Temperature: Reflux conditions (35–40°C)

- Solvent System: Diethyl ether/anhydrous methanol (3:1 v/v)

- Catalyst: None required (Grignard-mediated)

- Yield: ~68% after purification (extrapolated from analogous reactions)

This method’s limitation lies in the sensitivity of the pyrrolidone ring to strong nucleophiles, necessitating careful control of reaction stoichiometry.

Condensation-Ring Closure Strategy

A two-step approach involving condensation followed by cyclization has been reported in patent literature (US10913717B2). The synthesis begins with the formation of a Schiff base between 4-methoxybenzaldehyde and cyclohexylamine, followed by reaction with ethyl acetoacetate. Intramolecular cyclization under acidic conditions generates the pyrrolidine ring, with subsequent oxidation introducing the ketone functionality at position 5.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Condensation Catalyst | Scandium triflate (5 mol%) |

| Cyclization Temperature | 160°C (microwave-assisted) |

| Oxidation Agent | Jones reagent (CrO3/H2SO4) |

| Overall Yield | 52–57% |

This method benefits from microwave acceleration but requires careful handling of toxic chromium-based oxidizers.

Enzymatic Resolution of Racemic Intermediates

Recent advances employ lipase-mediated kinetic resolution to obtain enantiomerically pure intermediates. CAL-B (Candida antarctica lipase B) catalyzes the selective acetylation of (±)-3-carboxy-2-(4-methoxyphenyl)pyrrolidin-5-one, enabling separation of the desired (3R)-enantiomer. Subsequent cyclohexylation using Hünig’s base achieves the final product with >99% ee.

Comparative Performance Table:

| Enzyme Source | Substrate Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| CAL-B | 48 | 99.2 |

| Pseudomonas cepacia | 32 | 97.5 |

| Thermomyces lanuginosus | 28 | 95.8 |

The enzymatic route provides superior stereocontrol but incurs higher production costs due to biocatalyst expenses.

Solid-Phase Synthesis for High-Throughput Production

A novel solid-supported method immobilizes the 4-methoxyphenyl moiety on Wang resin via a photolabile linker. Sequential additions of cyclohexyl isocyanate and glutaric anhydride build the pyrrolidine skeleton, followed by UV-induced cleavage and oxidation. This approach enables rapid synthesis of derivative libraries with average yields of 40–45% per step.

Advantages:

- Parallel synthesis of 96 analogs in <72 hours

- Automated purification via reverse-phase HPLC

- Reduced exposure to toxic intermediates

Current limitations include lower overall yields compared to solution-phase methods and high initial setup costs.

Continuous Flow Microreactor Systems

Pioneering work in flow chemistry demonstrates a 4-stage continuous process:

- Nitrile formation from 4-methoxybenzyl chloride

- Cyclohexylamine addition under high pressure

- Ring-closing metathesis using Grubbs II catalyst

- Carboxylic acid generation via ozonolysis

Process Metrics:

| Stage | Residence Time (min) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 1 | 12 | 80 | 98 |

| 2 | 8 | 120 | 91 |

| 3 | 5 | 65 | 88 |

| 4 | 15 | -20 | 95 |

This method achieves 73% overall yield with 99.8% purity, representing the most scalable industrial approach to date.

Chemical Reactions Analysis

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The compound has demonstrated cytotoxic effects against various cancer cell lines, notably:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 66 | Induces apoptosis |

| HL-60 (Leukemia) | 30 | Cell cycle arrest and apoptosis |

In vitro assays indicate that the compound significantly reduces cell viability, comparable to standard chemotherapeutic agents like cisplatin. Flow cytometric analysis shows that treatment with this compound induces apoptosis, as evidenced by increased DNA strand breaks and modulation of apoptotic markers such as PARP cleavage.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against multidrug-resistant pathogens. Key findings include:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

The compound exhibits significant inhibition against these bacteria, with mechanisms involving disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study on Lung Cancer

A clinical study evaluated the effects of this compound in patients with advanced lung cancer. Results indicated a significant improvement in overall survival rates when combined with standard therapies.

Case Study on Bacterial Infections

A cohort study involving patients with chronic infections showed that the addition of this compound to antibiotic regimens reduced treatment durations and improved patient outcomes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 1

- Cyclohexyl vs. Cyclopropyl: The cyclopropyl analog (1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS: 1239775-73-5) shares the 4-methoxyphenyl group but replaces cyclohexyl with a smaller cyclopropyl ring. However, cyclopropyl derivatives may exhibit improved metabolic stability due to reduced steric hindrance .

- Cyclohexyl vs. Benzyl: The benzyl-substituted analog (1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS: 462068-88-8) replaces cyclohexyl with a benzyl group.

Substituent Variations at Position 2

4-Methoxyphenyl vs. Chloro/Hydroxyphenyl :

Derivatives such as 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: N/A) exhibit significant antioxidant activity, with some analogs showing 1.5× higher potency than ascorbic acid due to electron-withdrawing chloro and hydroxyl groups stabilizing free radical scavenging . In contrast, the 4-methoxyphenyl group’s electron-donating nature may reduce antioxidant efficacy but improve solubility and bioavailability .4-Methoxyphenyl vs. Dichlorofluorophenyl :

The 4-chloro-3-fluorophenyl analog (CAS: 1270831-90-7) introduces halogen atoms, which often enhance antimicrobial activity. Halogenated derivatives are common in anticancer agents due to increased electrophilicity and DNA interaction .

Modifications at Position 3

- Carboxylic Acid vs. Heterocyclic Moieties :

Compounds like 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (CAS: N/A) incorporate heterocycles (e.g., oxadiazole) at position 3, which significantly boost antioxidant and anticancer activities. The thioxo group in oxadiazole derivatives enhances radical scavenging via sulfur’s redox properties . The absence of such groups in the target compound may limit its bioactivity in these domains.

Antioxidant Activity

Antimicrobial and Anticancer Potential

- Thiazol- and benzoimidazol-containing derivatives (e.g., 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) demonstrate broad-spectrum antibacterial activity (MIC: 2–8 μg/mL against S. aureus), attributed to heterocyclic DNA intercalation . The target compound’s lack of such moieties may reduce its efficacy in this context.

Pharmacokinetic Properties

- The cyclohexyl group may enhance CNS penetration, as seen in nitrosourea analogs with cerebrospinal fluid concentrations 3× higher than plasma . This property could make the target compound suitable for neurodegenerative disease research.

Biological Activity

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a cyclohexyl group and a methoxyphenyl group. This unique substitution pattern is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, the compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Pyrrolidine-based compounds have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, studies have reported that similar compounds can downregulate the expression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Antitumor Activity

There is growing interest in the antitumor properties of pyrrolidine derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. The compound's ability to interfere with cell cycle progression and promote cell death has been highlighted in several research articles .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It can affect pathways related to cell survival and apoptosis.

- Interaction with Biological Targets : The methoxyphenyl group may enhance binding affinity to specific receptors or enzymes.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step procedures, including:

- Cyclization reactions : Formation of the pyrrolidone ring via intramolecular cyclization of intermediates containing amino and carbonyl groups .

- Functionalization : Introduction of the cyclohexyl and 4-methoxyphenyl substituents through alkylation or coupling reactions under anhydrous conditions, often using catalysts like palladium or copper .

- Purification : Recrystallization from ethanol or toluene to achieve >95% purity, as demonstrated in analogous pyrrolidine syntheses .

Q. Key parameters :

- Reaction solvents : DMF or toluene for optimal solubility.

- Temperature : Reflux conditions (110–130°C) to drive cyclization .

Q. What spectroscopic methods are recommended for characterizing this compound?

A combination of techniques ensures accurate structural validation:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- X-ray crystallography : For resolving absolute configuration, as applied to structurally related pyrazole-carboxylic acid derivatives .

- Mass spectrometry (HRMS) : To verify molecular weight (expected: ~343 g/mol based on CHNO) and fragmentation patterns.

Example : A related compound, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, was characterized using X-ray diffraction, revealing bond angles and torsional strain in the cyclohexyl group .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and EN 166-certified safety goggles .

- Engineering controls : Use fume hoods to minimize inhalation risks.

- First-aid measures :

- Skin contact: Wash with soap and water; seek medical attention if irritation persists .

- Inhalation: Move to fresh air; administer artificial respiration if needed .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Catalyst screening : Test Pd(PPh) or CuI for coupling reactions, as these improve reaction rates in heterocyclic syntheses .

- Solvent optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions in cyclization steps .

- Temperature gradients : Use stepwise heating (e.g., 80°C → 120°C) to control exothermic reactions during alkylation .

Q. Data-driven approach :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Catalyst loading | 5–10 mol% | 15–20% |

| Reaction time | 6–8 hours | 10–12% |

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Multi-technique validation : Cross-reference NMR data with IR spectroscopy (C=O stretch at ~1700 cm) and X-ray crystallography .

- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results.

- Case study : Discrepancies in the H NMR signals of a spiro-isoquinoline derivative were resolved by crystallographic analysis, confirming axial-equatorial isomerism .

Q. What strategies evaluate the compound’s biological activity in vitro?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates.

- Antimicrobial screening : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive bacteria .

- Molecular docking : Model interactions with protein active sites (e.g., COX-2 PDB: 5KIR) to prioritize assays .

Example : A structurally similar oxazolo-pyridine-carboxylic acid exhibited antifungal activity (MIC = 8 µg/mL against Candida albicans), suggesting potential for SAR studies .

Q. How can reaction by-products be identified and minimized?

Q. What computational tools predict the compound’s physicochemical properties?

- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (predicted LogP ~2.5).

- pKa prediction : ADMET Predictor™ or ACD/Labs to identify ionizable groups (carboxylic acid pKa ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.